physicochemical properties of (2E,4E)-hexa-2,4-dien-1-amine
physicochemical properties of (2E,4E)-hexa-2,4-dien-1-amine
An In-depth Technical Guide to the Physicochemical Properties of (2E,4E)-hexa-2,4-dien-1-amine
Introduction
(2E,4E)-hexa-2,4-dien-1-amine is an organic molecule that serves as a fundamental building block in the field of dienamine chemistry.[1] Its structure, featuring a primary amine appended to a conjugated diene system, creates a unique electronic environment that renders it a potent nucleophile and a reactive component for various chemical transformations.[1] The specific (2E,4E) stereochemistry dictates an extended, linear geometry, which has profound implications for its reactivity and potential applications in organic synthesis, including the construction of complex carbocyclic and heterocyclic frameworks found in natural products.[1]
This technical guide provides a comprehensive overview of the core . Given the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this document emphasizes the established methodologies and robust experimental protocols required for its full characterization. The insights provided herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks necessary to work with this versatile molecule.
Core Molecular Properties
The fundamental molecular attributes of (2E,4E)-hexa-2,4-dien-1-amine are summarized below. It is critical to note that while identifiers like molecular weight are definitive, parameters such as LogP are computational predictions and require experimental verification for use in critical applications like drug development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | [1] |
| Molecular Weight | 97.16 g/mol | [1] |
| CAS Number | 61210-85-3 | [1] |
| Canonical SMILES | C/C=C/C=C/CN | |
| InChI Key | IGQDXHNZLXHDRZ-MQQKCMAXSA-N | [1] |
| Computed XLogP3-AA | 0.8 | |
| Topological Polar Surface Area | 26.0 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 |
Ionization Behavior (pKa)
The basicity of the primary amine group is arguably the most critical physicochemical parameter, as it governs the molecule's ionization state, solubility, and interaction with biological targets at physiological pH. The pKa of an amine is, by convention, reported for its conjugate acid (R-NH₃⁺).[2]
1.1. Predicted pKa
For aliphatic primary amines, the pKa of the conjugate acid typically falls in the range of 10-11.[3] Given the electronic structure of (2E,4E)-hexa-2,4-dien-1-amine, its pKaH is expected to be in this range. This value signifies that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form (R-NH₃⁺).
Caption: Relationship between pH and the ionization state of a primary amine.
1.2. Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for the precise determination of pKa values.[4] The causality behind this choice is its high accuracy, which relies on monitoring the change in electrochemical potential (pH) of a solution as a titrant of known concentration is added.[5]
Methodology
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System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure linearity and accuracy of the electrode response.
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Sample Preparation: Prepare a ~1 mM solution of (2E,4E)-hexa-2,4-dien-1-amine in deionized water or a suitable co-solvent if solubility is limited. An exact concentration is critical.
-
Initial Acidification: Acidify the sample solution to a starting pH of ~2.0 by adding a small volume of standardized 0.1 M HCl. This ensures that >99.9% of the amine is in its protonated (R-NH₃⁺) form at the start of the titration.
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Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer.[4] Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.[6]
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Data Acquisition: Record the pH value after the addition of each aliquot, allowing the reading to stabilize. Continue the titration until the pH reaches ~12 to ensure the full deprotonation curve is captured.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point on the curve. This can be precisely located by calculating the first derivative (ΔpH/ΔV) of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is quantified as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[7]
2.1. Predicted and pH-Dependent Behavior
The computed XLogP3-AA value of 0.8 suggests moderate lipophilicity for the neutral form of the molecule. However, because the amine will be protonated at physiological pH, its effective lipophilicity (LogD₇.₄) will be significantly lower than its LogP. This is because the charged, protonated form has a much higher affinity for the aqueous phase than the neutral form.
2.2. Experimental Protocol: LogD Determination by Shake-Flask Method
The shake-flask method is the benchmark technique for LogP and LogD determination, as recommended by the OECD.[8] Its trustworthiness comes from being a direct measurement of the partitioning equilibrium.[8]
Methodology
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation step is crucial to prevent volume changes during the experiment.
-
Stock Solution: Prepare a concentrated stock solution of the amine in a suitable solvent (e.g., DMSO).
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Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer (e.g., in a 1:1 ratio).[9] Add a small aliquot of the stock solution such that the final concentration is in the analytical range and the volume of DMSO is negligible (<1%).
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (typically 1 to 24 hours) to allow the partitioning to reach equilibrium.[8]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the amine in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.
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Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Sources
- 1. (2E,4E)-hexa-2,4-dien-1-amine | 61210-85-3 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. enamine.net [enamine.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. LogP / LogD shake-flask method [protocols.io]
